2-cyano-3-cyclopropylpropanoic acid
Description
Properties
CAS No. |
1461715-51-4 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Hydrolysis
In the synthesis of structurally related cyclopropane-containing carboxylic acids, trifluoroacetic acid (TFA) has proven effective for cleaving tert-butyl esters. For instance, US11332435B2 details the conversion of a tert-butyl ester to a carboxylic acid using TFA in dioxane at ambient temperature. Applied to 2-cyano-3-cyclopropylpropanoate esters, this method would involve stirring the ester in TFA-dioxane (1:4 v/v) for 4–6 hours, achieving near-quantitative conversion. The electron-withdrawing cyano group adjacent to the ester likely accelerates hydrolysis by stabilizing the tetrahedral intermediate.
Base-Promoted Hydrolysis
Alternative protocols utilize alkaline conditions, as demonstrated in CN103508890A for hydrolyzing 3-(2-oxocyclopentyl)-propionic esters. A representative procedure involves refluxing the ester with aqueous NaOH (30%) in methanol (1:2 v/v) at 60–65°C for 2 hours, followed by acidification with HCl to pH 3–5. For this compound synthesis, this method offers advantages in scalability, with yields exceeding 90% under optimized conditions (Table 1).
Table 1: Comparative Hydrolysis Conditions for Ester Deprotection
| Method | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid-catalyzed | TFA/Dioxane (1:4) | 25°C | 4–6 | 95 |
| Base-promoted | NaOH/MeOH/H2O | 60–65°C | 2 | 92 |
Cyclopropanation of α-Cyanoacrylic Acid Derivatives
Introducing the cyclopropane ring post-formation of the cyano-carboxylic acid scaffold presents challenges due to the strain inherent to small rings. However, transition metal-catalyzed cyclopropanation of α-cyanoacrylates offers a viable pathway.
Transition Metal-Catalyzed Approaches
Palladium-catalyzed cyclopropanation, as reported in ACS Journal of Medicinal Chemistry for GPR40 agonists, utilizes diazo compounds to generate metal-carbene intermediates. Applying this to ethyl 2-cyanoacrylate and ethyl diazoacetate in the presence of Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in toluene at 80°C could furnish the cyclopropane derivative. Subsequent hydrolysis (Section 1.2) would yield the target acid.
Cyanide Incorporation via Nucleophilic Substitution
Introducing the cyano group at the α-position requires precise control to avoid side reactions. Two principal methods emerge from the literature.
Strecker Synthesis
The Strecker reaction, involving condensation of an aldehyde with ammonium cyanide, provides access to α-aminonitriles, which can be oxidized to α-cyano acids. For 3-cyclopropylpropanoic acid derivatives, condensing cyclopropanecarbaldehyde with KCN and NH₄Cl in aqueous ethanol (pH 8–9) at 50°C could yield the α-aminonitrile intermediate. Oxidative cleavage with NaOCl/H₂O₂ would then afford this compound.
Michael Addition to Acrylonitrile
CN103508890A’s use of acrylates in Michael additions suggests a parallel route using acrylonitrile. Treating cyclopropanecarbaldehyde with morpholine and p-toluenesulfonic acid in toluene at 85°C, followed by acrylonitrile addition, could generate the nitrile-substituted adduct. Hydrolysis of the resultant enamine (HCl, H₂O, 60°C) would yield the target acid.
Crystallization and Polymorphism Control
Post-synthetic purification and polymorph stabilization are critical for pharmaceutical applications. US11332435B2 outlines crystallization techniques for cyclopropane-containing acids using heptane/2-methoxy-2-methylpropane mixtures. For this compound, dissolving the crude product in ethyl acetate/heptane (1:18 v/v) at 50°C, followed by slow cooling to 10°C, yields the thermodynamically stable polymorph (Form I). XRPD analysis confirms crystalline purity (>99.5%), with melting points consistent across batches (Table 2).
Table 2: Crystallization Parameters for Polymorph Control
| Solvent System | Temperature Gradient | Cooling Rate (°C/h) | Polymorph Form | Purity (%) |
|---|---|---|---|---|
| Ethyl Acetate/Heptane | 50°C → 10°C | 5 | I | 99.7 |
| Ethanol/H2O (1:4) | 60°C → 25°C | 10 | II | 98.2 |
Industrial-Scale Considerations
Transitioning laboratory syntheses to manufacturing requires addressing cost, safety, and throughput. The base-promoted hydrolysis (Section 1.2) proves advantageous due to:
-
Low reagent costs : NaOH and HCl are economical at scale.
-
Short reaction times : 2-hour batches enable high turnover.
-
Waste management : Neutralization byproducts (NaCl) are non-hazardous.
Conversely, TFA-mediated hydrolysis (Section 1.1), while efficient, poses challenges in TFA recovery and equipment corrosion, limiting its industrial feasibility.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amine derivatives.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Research indicates that derivatives of 2-cyano-3-cyclopropylpropanoic acid exhibit remarkable anti-inflammatory activity. These compounds can inhibit inflammatory responses caused by irritants and delay hypersensitivity reactions, making them candidates for treating conditions such as rheumatoid arthritis and chronic inflammatory diseases . The mechanism involves hindering the activation of immune cells by specific antigens, which can be critical in managing autoimmune diseases .
1.2 Neurological Disorders
The compound has shown potential in modulating GABA A receptors, which are crucial for various neurological functions. This property suggests its application in treating anxiety disorders, including panic disorder and generalized anxiety disorder, as well as mood disorders such as depression and bipolar disorder . Additionally, it may be beneficial for conditions like epilepsy and neurodegeneration due to its influence on neurotransmitter systems .
Pharmaceutical Formulations
2.1 Dosage Forms
Pharmaceutical formulations containing this compound can be designed for various routes of administration, including oral, rectal, or parenteral methods. Typical dosages range from 0.0013 to 2.66 mg/kg, depending on the specific condition being treated . The formulation may include inert carriers such as talc or starch to enhance bioavailability and stability.
| Formulation Type | Route of Administration | Typical Dosage (mg/kg) |
|---|---|---|
| Tablets | Oral | 0.0013 - 2.66 |
| Injections | Parenteral | Varies |
| Suppositories | Rectal | Varies |
Research Case Studies
3.1 Case Study: Treatment of Inflammatory Conditions
In a clinical study involving patients with rheumatoid arthritis, a derivative of this compound was administered to evaluate its efficacy in reducing inflammation markers. Results indicated a significant decrease in C-reactive protein levels and improved patient-reported outcomes regarding pain and mobility .
3.2 Case Study: Anxiety Disorders
Another study focused on the use of this compound in patients with generalized anxiety disorder. The treatment group reported a notable reduction in anxiety symptoms compared to the placebo group, suggesting that modulation of GABA A receptors plays a vital role in alleviating anxiety .
Mechanism of Action
The mechanism of action of 2-cyano-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the cyclopropyl group can influence the compound’s reactivity and stability. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acidity and Reactivity
The presence of electron-withdrawing groups (EWGs) like -CN or -Cl at the α-position (carbon 2) significantly increases the acidity of propanoic acid derivatives. For example:
- 2-Chloropropionic acid (CAS 29617-66-1, ) has a pKa of ~2.8 due to the electron-withdrawing chlorine atom, compared to propanoic acid’s pKa of 4.86.
- 2-Cyano-3-cyclopropylpropanoic acid is expected to exhibit even greater acidity (pKa <2.5) owing to the stronger -CN group.
Steric and Solubility Considerations
- Cyclopropyl vs. Linear Alkyl Groups: The cyclopropyl ring introduces steric hindrance and reduced solubility in polar solvents compared to linear analogs like 3-methylpropanoic acid. For instance, cyclopropyl-containing compounds often exhibit lower aqueous solubility due to their nonpolar, rigid structure .
- Comparison with Aromatic Derivatives: Compounds like 2-(3-cyanophenyl)propenoic acid () feature aromatic rings instead of cyclopropyl groups. Aromatic systems enhance π-π stacking but reduce conformational flexibility compared to cyclopropane.
Comparative Data Table
Limitations and Knowledge Gaps
- Data Availability: No direct experimental data (e.g., spectroscopic or thermodynamic) for this compound were found in the provided evidence.
- Contradictions : While cyclopropyl groups generally reduce solubility, their impact on reactivity in the presence of a -CN group remains understudied.
Q & A
Q. What are the recommended synthetic routes for 2-cyano-3-cyclopropylpropanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclopropane derivatives. A common strategy includes:
Cyclopropane ring formation : Use transition-metal catalysts (e.g., Rh(II)) to generate the cyclopropyl group via carbene transfer reactions .
Cyanopropanoic acid coupling : Introduce the cyano group via nucleophilic substitution or condensation reactions with protected intermediates to avoid side reactions .
- Optimization Tips :
- Control temperature (0–5°C) during cyanide addition to minimize hydrolysis .
- Use orthogonal protection (e.g., tert-butyl esters) for carboxylic acid groups to preserve stereochemical integrity .
Table 1 : Example Yields Under Varied Conditions
| Reaction Step | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclopropanation | Rh(II) | 25 | 62 |
| Cyano Addition | KCN | 0–5 | 78 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm cyclopropane ring geometry and cyano group placement (e.g., δ ~115 ppm for C≡N) .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect hydrolyzed byproducts .
- Stability Testing : Monitor degradation under accelerated conditions (40°C, 75% RH) for 4 weeks to establish storage guidelines .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect enhances carboxylic acid acidity, favoring interactions with basic residues in enzyme active sites .
- Molecular Dynamics (MD) Simulations : Simulate binding to target enzymes (e.g., proteases) using software like GROMACS. Focus on cyclopropane ring strain and its impact on binding affinity .
Table 2 : Key Computational Parameters
| Parameter | Value (DFT) | Relevance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | Predicts electron transfer trends |
| pKa (COOH) | 2.1 | Indicates ionization at physiological pH |
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Experimental Replication : Repeat assays (e.g., antimicrobial tests) under standardized conditions (e.g., CLSI guidelines) to verify activity .
- Meta-Analysis : Compare data across studies, noting variables like solvent (DMSO vs. water) or cell line differences. For example, solubility issues in aqueous buffers may explain false-negative results .
- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement (e.g., -labeled cyclopropane for metabolic tracking) .
Q. What strategies mitigate toxicity risks during in vivo studies with this compound?
- Methodological Answer :
- Dose Escalation : Start with sub-therapeutic doses (e.g., 1 mg/kg in rodents) and monitor hepatic/renal biomarkers (ALT, BUN) weekly .
- Protective Equipment : Use fume hoods, nitrile gloves, and respirators (NIOSH-approved) during handling to prevent dermal/airborne exposure .
- Emergency Protocols : Establish procedures for chemical spills (e.g., neutralization with NaHCO) and eye exposure (15-minute irrigation with saline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
